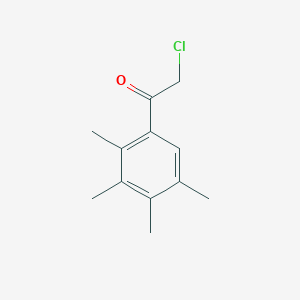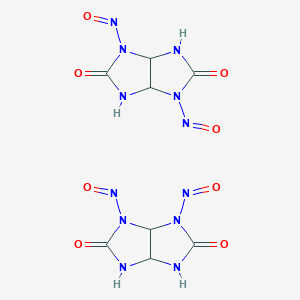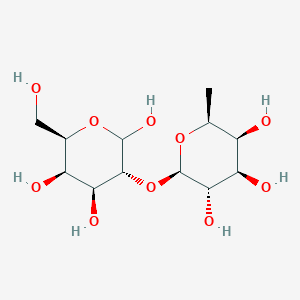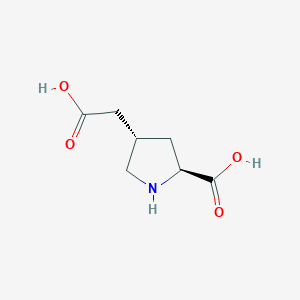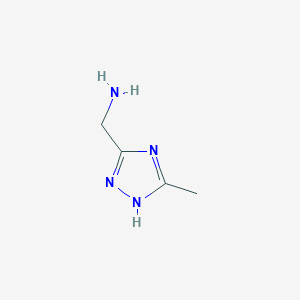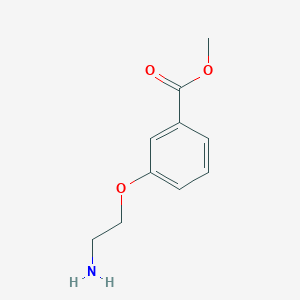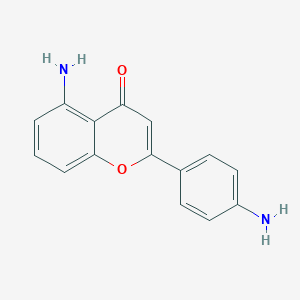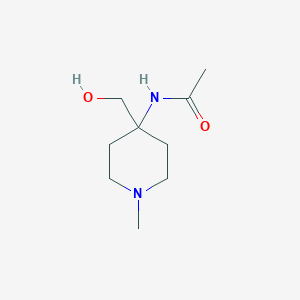
4-Acetamido-4-hydroxymethyl-1-methylpiperidine
Vue d'ensemble
Description
4-Acetamido-4-hydroxymethyl-1-methylpiperidine, also known as AMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that possesses unique chemical properties, making it a useful tool for scientific research.
Mécanisme D'action
The mechanism of action of 4-Acetamido-4-hydroxymethyl-1-methylpiperidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Effets Biochimiques Et Physiologiques
4-Acetamido-4-hydroxymethyl-1-methylpiperidine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce pain and inflammation, improve cognitive function, and reduce the growth of cancer cells. Additionally, it has been shown to have a protective effect on the liver and kidneys, making it a potential therapeutic agent for the treatment of liver and kidney diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Acetamido-4-hydroxymethyl-1-methylpiperidine in lab experiments is its ease of synthesis and availability. It is also relatively stable and has a long shelf life, making it a useful tool for long-term experiments. However, one of the limitations of using 4-Acetamido-4-hydroxymethyl-1-methylpiperidine is its potential toxicity, which can cause adverse effects in laboratory animals.
Orientations Futures
There are several future directions for the use of 4-Acetamido-4-hydroxymethyl-1-methylpiperidine in scientific research. One potential application is in the development of new drugs for the treatment of pain and inflammation. Additionally, it may be useful in the development of new treatments for liver and kidney diseases. Further research is also needed to fully understand the mechanism of action of 4-Acetamido-4-hydroxymethyl-1-methylpiperidine and to identify any potential side effects associated with its use.
In conclusion, 4-Acetamido-4-hydroxymethyl-1-methylpiperidine is a useful tool for scientific research with potential applications in various fields. Its ease of synthesis and availability make it a valuable resource for laboratory experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
4-Acetamido-4-hydroxymethyl-1-methylpiperidine has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to possess a variety of biological activities, including anti-inflammatory, analgesic, and antitumor properties. Additionally, it has been used as a precursor for the synthesis of other compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
141652-71-3 |
|---|---|
Nom du produit |
4-Acetamido-4-hydroxymethyl-1-methylpiperidine |
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(13)10-9(7-12)3-5-11(2)6-4-9/h12H,3-7H2,1-2H3,(H,10,13) |
Clé InChI |
JHGJZJGWJBZWHD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1(CCN(CC1)C)CO |
SMILES canonique |
CC(=O)NC1(CCN(CC1)C)CO |
Synonymes |
Acetamide, N-[4-(hydroxymethyl)-1-methyl-4-piperidinyl]- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

